N-(4-methoxybenzyl)-cysteamine
Description
N-(4-Methoxybenzyl)-cysteamine is a secondary amine derivative combining cysteamine (a thiol-containing compound) with a 4-methoxybenzyl group. Cysteamine itself is a well-studied molecule involved in cellular redox regulation and is a precursor to hypotaurine and taurine via enzymatic oxidation .
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]ethanethiol |
InChI |
InChI=1S/C10H15NOS/c1-12-10-4-2-9(3-5-10)8-11-6-7-13/h2-5,11,13H,6-8H2,1H3 |
InChI Key |
OSLUVZRAGRXLIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCS |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- N-(4-Methoxybenzyl)-cysteamine : Contains a cysteamine backbone (HS-CH₂-CH₂-NH₂) modified with a 4-methoxybenzyl group.
- Analog Compounds :
- N-(4-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamine (3d) : Substituted with a chloro group on the benzyl ring and a 4-methoxyphenyl ethyl chain. Synthesized via ruthenium-catalyzed coupling (59% yield) .
- N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives : Feature a thiosemicarbazone moiety linked to the 4-methoxybenzyl group, studied for cytotoxicity and ruthenium(II)-p-cymene complex formation .
- N-(4-Methoxybenzyl)-sulfonamide (5A) : Exhibits IDO1 inhibitory activity (IC₅₀: 5.88 mM), synthesized with 92% yield via sulfonylation .
Lipophilicity and Solubility :
- For example, N-(3-nitrobenzyl)-4-methoxybenzyl derivatives () exhibit higher polarity due to the nitro group, reducing solubility in nonpolar solvents.
Analytical Characterization
Common Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR are standard for confirming substitution patterns (e.g., 3d in ; 5A in ) .
- Mass Spectrometry : HRMS and ESI-MS (e.g., [M+H]⁺ = 358.1 for quinazoline derivative 7a) validate molecular weights .
- Chromatography: Silica gel column chromatography is widely used for purification (e.g., ethyl acetate/methanol eluent in ) .
Unique Challenges :
- Thiol-containing compounds like cysteamine require careful handling under inert conditions to prevent oxidation, as noted in enzymatic studies () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
